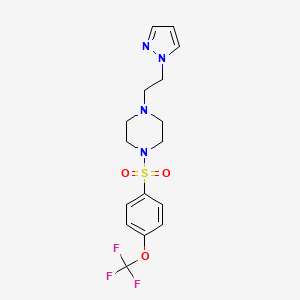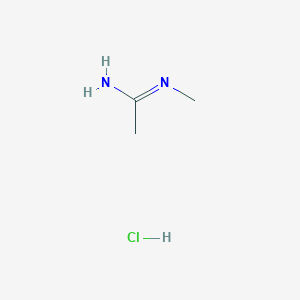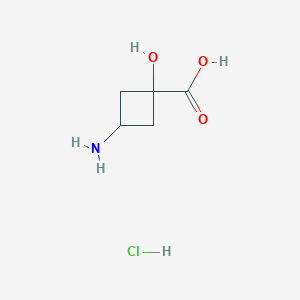
(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H18F2N4O3 and its molecular weight is 436.419. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has explored the synthesis of mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands. These complexes have been characterized through various spectroscopic methods and investigated for their antimicrobial activity, presenting a foundational approach to understanding the structural and functional aspects of compounds related to "(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" Lan‐Qin Chai et al., 2017.
Biological Evaluation
Novel urea and bis-urea derivatives with connections to primaquine, featuring hydroxyphenyl or halogenphenyl substituents, have been designed, synthesized, and evaluated for their antiproliferative effects against cancer cell lines. This research underscores the potential therapeutic applications of compounds structurally related to "(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea," particularly in oncology I. Perković et al., 2016.
Antimicrobial and Antifungal Activities
The development of new pyrido quinazolones, achieved through the synthesis of alkylideno/arylideno bis ureas followed by further reactions, highlights the antimicrobial and antifungal potential of compounds within this chemical framework. Such research points to the applicability of these compounds in addressing microbial resistance and infection treatment V. Singh & V. K. Pandey, 2006.
Novel Compound Development
Studies on the synthesis of novel quinazolinone derivatives and their antimicrobial activity evaluation further demonstrate the broad spectrum of scientific interest in compounds related to "(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." These efforts are directed towards discovering new antimicrobial agents that can be used in the fight against resistant strains of bacteria and fungi O. M. Habib et al., 2013.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-amino-3-(3-methoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one with (E)-1-(2,6-difluorophenyl)-N'-phenylurea in the presence of a coupling agent and a base.", "Starting Materials": [ "2-amino-3-(3-methoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one", "(E)-1-(2,6-difluorophenyl)-N'-phenylurea", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(3-methoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one and (E)-1-(2,6-difluorophenyl)-N'-phenylurea in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Isolate the product by filtration or chromatography.", "Step 6: Purify the product by recrystallization or other suitable methods." ] } | |
CAS-Nummer |
941946-43-6 |
Molekularformel |
C23H18F2N4O3 |
Molekulargewicht |
436.419 |
IUPAC-Name |
1-(2,6-difluorophenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H18F2N4O3/c1-32-15-7-4-6-14(12-15)13-29-21(16-8-2-3-11-19(16)26-23(29)31)28-22(30)27-20-17(24)9-5-10-18(20)25/h2-12H,13H2,1H3,(H2,27,28,30) |
InChI-Schlüssel |
LBSFQMLIUGVURK-SGWCAAJKSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=C(C=CC=C4F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2963260.png)
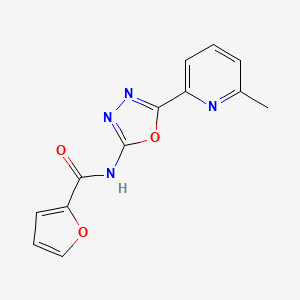
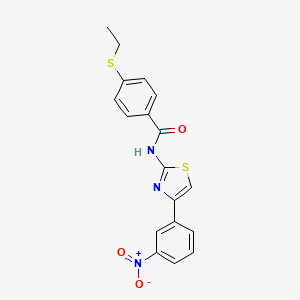
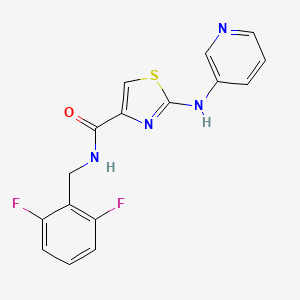
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2963267.png)
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2963268.png)
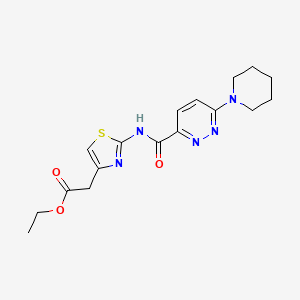
![2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide](/img/structure/B2963270.png)
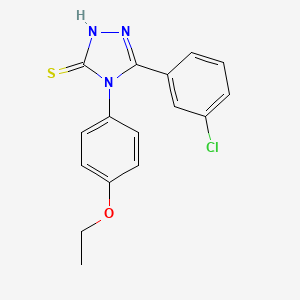
![(2-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2963274.png)
